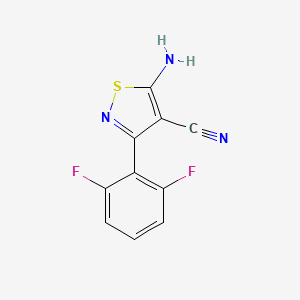
5-Amino-3-(2,6-difluorophenyl)-1,2-thiazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-(2,6-difluorophenyl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound that contains a thiazole ring substituted with an amino group, a difluorophenyl group, and a carbonitrile group
准备方法
The synthesis of 5-Amino-3-(2,6-difluorophenyl)-1,2-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,6-difluoroaniline with a thioamide and a nitrile source under acidic or basic conditions to form the thiazole ring. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production.
化学反应分析
5-Amino-3-(2,6-difluorophenyl)-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
5-Amino-3-(2,6-difluorophenyl)-1,2-thiazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties.
作用机制
The mechanism of action of 5-Amino-3-(2,6-difluorophenyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
5-Amino-3-(2,6-difluorophenyl)-1,2-thiazole-4-carbonitrile can be compared with other similar compounds, such as:
5-Amino-3-(2,6-dichlorophenyl)-1,2-thiazole-4-carbonitrile: This compound has a similar structure but with chlorine atoms instead of fluorine atoms, which may result in different chemical and biological properties.
5-Amino-3-(2,6-difluorophenyl)-1,2-oxazole-4-carbonitrile: This compound has an oxazole ring instead of a thiazole ring, which may affect its reactivity and applications
生物活性
5-Amino-3-(2,6-difluorophenyl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound features a thiazole ring with an amino group and a difluorophenyl substituent. The synthesis typically involves the cyclization of 2,6-difluoroaniline with a thioamide and a nitrile source under acidic or basic conditions. This method can be optimized for yield and purity in industrial settings.
The compound's biological activity is primarily attributed to its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, leading to alterations in cellular processes. The precise mechanisms vary depending on the application but may include:
- Enzyme Inhibition : Potential inhibition of kinases involved in cancer progression.
- Receptor Modulation : Interaction with receptors that regulate cell growth and apoptosis.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| K562 (Leukemia) | 15.0 |
| MDA-MB-231 (Breast) | 20.5 |
| HT-29 (Colon) | 25.0 |
These results suggest that the compound could serve as a lead molecule for developing new anticancer therapies .
Antimicrobial Activity
In addition to its anticancer potential, this compound has been evaluated for antimicrobial properties. Preliminary studies indicate that it may exhibit activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The compound's mechanism in this context likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- Study on Antitumor Activity : A systematic evaluation of thiazole derivatives revealed that compounds similar to this compound showed high antiproliferative potency against leukemia cells comparable to established drugs like dasatinib .
- Antimicrobial Evaluation : Another study assessed the compound's efficacy against resistant bacterial strains, demonstrating its potential as an alternative treatment option in antibiotic resistance scenarios .
属性
IUPAC Name |
5-amino-3-(2,6-difluorophenyl)-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2N3S/c11-6-2-1-3-7(12)8(6)9-5(4-13)10(14)16-15-9/h1-3H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFHJIWTQWHEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NSC(=C2C#N)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














